molecular formula C18H18N2O4S B2965694 1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone CAS No. 1797020-56-4

1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone

Cat. No.: B2965694
CAS No.: 1797020-56-4
M. Wt: 358.41
InChI Key: GLQYGOMBWDWGRN-UHFFFAOYSA-N
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Description

1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C18H18N2O4S and its molecular weight is 358.41. The purity is usually 95%.
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Scientific Research Applications

Mimicry of Peptide Backbone Geometry

Research has explored the synthesis of indolizidinone amino acids with various heteroatomic side chains, aiming to mimic the backbone geometry and functionality of peptides. Such efforts have led to the creation of rigid scaffolds designed to imitate the conformations of dipeptides, showcasing the compound's utility in probing peptide structure and function relationships (Polyak & Lubell, 2001).

Transformation into Oxazinone and Pyrimidinone Derivatives

The transformation of furan derivatives into oxazinone and pyrimidinone heterocycles has been studied, highlighting the compound's versatility in synthesizing novel heterocyclic structures. This research underscores the potential for creating diverse chemical entities for further pharmacological evaluation (Hashem et al., 2017).

Synthesis of Monobactams

A chemicoenzymatic approach has been utilized to synthesize monobactam analogues from azetidinone derivatives, demonstrating significant activity against gram-negative bacteria. This work illustrates the potential of utilizing such compounds in the development of new antibacterial agents, showcasing their relevance in medicinal chemistry (Yamashita Haruo et al., 1988).

Synthesis of Substituted Azetidinones

Research into the design of 2-azetidinones scaffolds has been motivated by their biological and pharmacological potencies. The synthesis of sulfonamide rings and their derivatives, which serve as core structural skeletons in various naturally occurring alkaloids, emphasizes the compound's utility in drug discovery and development (Jagannadham et al., 2019).

Antibacterial Activity of Pyrazole Derivatives

A novel series of pyrazole derivatives synthesized from furan compounds have demonstrated antibacterial activity, further exemplifying the role of furan derivatives in the development of new antimicrobial agents. Molecular docking studies have supported these findings, offering insights into the mechanisms of action (Khumar et al., 2018).

Properties

IUPAC Name

1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-2-indol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c21-18(12-19-8-7-14-4-1-2-6-17(14)19)20-10-16(11-20)25(22,23)13-15-5-3-9-24-15/h1-9,16H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQYGOMBWDWGRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=CC3=CC=CC=C32)S(=O)(=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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